molecular formula C22H19ClN2O4S B2746084 3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea CAS No. 1024078-05-4

3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea

Cat. No.: B2746084
CAS No.: 1024078-05-4
M. Wt: 442.91
InChI Key: PHVGWIZGOIMOSJ-UHFFFAOYSA-N
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Description

3-(2-Benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea is a synthetic urea derivative characterized by a benzoyl-substituted chlorophenyl group and a 4-methylbenzenesulfonyl (tosyl) moiety. The 2-benzoyl-5-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the tosyl group contributes to solubility and metabolic stability.

Properties

IUPAC Name

1-(2-benzoyl-5-chlorophenyl)-1-methyl-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-15-8-11-18(12-9-15)30(28,29)24-22(27)25(2)20-14-17(23)10-13-19(20)21(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVGWIZGOIMOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C)C2=C(C=CC(=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea involves multiple steps, typically starting with the preparation of the benzoyl and chlorophenyl intermediates. These intermediates are then subjected to sulfonylation and methylation reactions under controlled conditions to yield the final product. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve the desired outcome.

Chemical Reactions Analysis

3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonylurea group into corresponding amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: This compound may have biological activity, making it a candidate for studying its effects on biological systems.

    Medicine: Potential medicinal applications could include its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: In industrial settings, it may be used in the production of specialty chemicals or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. The sulfonylurea group is known to interact with certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Urea vs. Carboxylate Esters

  • Target Compound : The urea group (-NH-CO-NH-) enables hydrogen bonding, which may enhance target interaction compared to ester-containing analogs.
  • Analog Compounds: Ethyl pyrrole-2-carboxylates (e.g., compounds 237–250) feature ester (-COOEt) groups, which lack hydrogen-bond donors but improve lipophilicity. For example, compound 238 (Ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole-2-carboxylate) shows a logP increase due to trifluoromethyl and fluorine substituents .

Substituent Effects on Aromatic Rings

Electron-Withdrawing Groups (EWGs)

  • Target Compound : The 5-chloro substituent on the phenyl ring is a moderate EWG, directing electrophilic substitution and enhancing stability.
  • Analog Compounds :
    • 238 : Incorporates 3-fluoro-4-(trifluoromethyl)benzoyl, combining strong EWGs (F, CF₃) for increased metabolic resistance .
    • 241 : Features a 6-(trifluoromethyl)pyridin-3-yl group, introducing both EWG effects and heteroaromaticity, which may improve solubility .

Steric Effects

  • Analog Compounds :
    • 248 : Contains a cyclopropyl group linked to a 3-fluoro-4-(trifluoromethyl)phenyl ring, adding rigidity and reducing conformational flexibility .

Spectroscopic and Analytical Data Comparison

NMR Spectroscopy

  • Target Compound : Expected NH proton signals near δ 8–10 ppm (urea) and aromatic protons between δ 7.0–8.5 ppm.
  • Analog Compounds :
    • 238 : Aromatic protons at δ 7.92–8.16 ppm (benzoyl) and δ 7.49–7.79 ppm (tosyl); ester -CH₂- at δ 4.24 ppm .
    • 241 : Vinyl protons at δ 5.66–5.99 ppm, indicating ethenyl substituents .

Mass Spectrometry

  • Target Compound : Molecular weight ≈ 444 g/mol (estimated).
  • Analog Compounds :
    • 238 : ESIMS m/z 496.2 (M-1) .
    • 241 : ESIMS m/z 480.0 (M+1) .

Structural and Physicochemical Properties

Property Target Compound Compound 238 Compound 241
Core Structure Urea Pyrrole carboxylate Pyrrole carboxylate
Key Substituents 2-Benzoyl-5-chlorophenyl 3-Fluoro-4-(trifluoromethyl)benzoyl 6-(Trifluoromethyl)pyridin-3-yl
Hydrogen-Bond Capacity High (urea NH) Low (ester COOEt) Low (ester COOEt)
Molecular Weight ~444 g/mol 496.2 g/mol 480.0 g/mol
Lipophilicity (Predicted) Moderate (Cl, benzoyl) High (CF₃, F) Moderate (pyridine)

Biological Activity

3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This compound has been studied for its effects on cell proliferation, apoptosis, and its mechanisms of action against various cancer cell lines.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18ClN1O3S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{1}\text{O}_{3}\text{S}

This structure includes a benzoyl group, a chlorophenyl moiety, and a sulfonamide component, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Cycle Progression : The compound has been observed to induce G2/M phase arrest in cancer cells, similar to other known antimitotic agents like nocodazole .
  • Induction of Apoptosis : It promotes apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of this compound on MCF-7 breast cancer cells, it was found that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM.

Concentration (µM)Cell Viability (%)
0100
585
1060
1530

Study 2: Mechanistic Insights

Another study explored the mechanistic insights into the apoptotic pathways activated by this compound. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating DNA fragmentation associated with apoptosis.

In Vivo Studies

Preliminary in vivo studies using xenograft models have shown that administration of this compound significantly reduced tumor growth compared to control groups. The tumors treated with the compound exhibited increased necrosis and reduced mitotic figures, suggesting effective antitumor activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzoyl and sulfonamide groups can significantly affect the biological activity of the compound. For instance, substitutions at specific positions on the benzene rings can enhance potency and selectivity towards cancer cells.

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